BenchChemオンラインストアへようこそ!

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034266-55-0) is a heterocyclic small molecule belonging to the benzo[c][1,2,5]thiadiazole-5-carboxamide class. It features a benzothiadiazole core linked via a carboxamide group to a furan-2-yl-substituted pyrazine moiety.

Molecular Formula C16H11N5O2S
Molecular Weight 337.36
CAS No. 2034266-55-0
Cat. No. B2962158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS2034266-55-0
Molecular FormulaC16H11N5O2S
Molecular Weight337.36
Structural Identifiers
SMILESC1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C16H11N5O2S/c22-16(10-3-4-11-12(8-10)21-24-20-11)19-9-13-15(18-6-5-17-13)14-2-1-7-23-14/h1-8H,9H2,(H,19,22)
InChIKeyKHGANQSAKDNXBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034266-55-0): Procurement-Relevant Structural and Physicochemical Profile


N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034266-55-0) is a heterocyclic small molecule belonging to the benzo[c][1,2,5]thiadiazole-5-carboxamide class. It features a benzothiadiazole core linked via a carboxamide group to a furan-2-yl-substituted pyrazine moiety. Its molecular formula is C₁₆H₁₁N₅O₂S (MW 337.36). Computed physicochemical properties include logP 3.40, topological polar surface area (tPSA) 86 Ų, 2 rotatable bonds, 0 H-bond donors, and 7 H-bond acceptors [1]. The compound is commercially available as a research chemical (catalog number BJ40628) from specialty suppliers . No biological activity data is currently reported in ChEMBL, and the compound remains an uncharacterized member of the benzothiadiazole chemical space [1].

Why Furan-Pyrazine-Benzothiadiazole Hybrids Cannot Be Interchanged: Positional Isomerism and Linker Chemistry Dictate Differentiation in N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide


In-class benzothiadiazole derivatives cannot be interchanged without risking substantial changes in target engagement, selectivity, and ADME properties. The target compound's specific furan-2-yl attachment to the pyrazine ring (versus furan-3-yl isomer CAS 2034394-77-7) alters the spatial orientation of the oxygen lone pair and the π-electron distribution across the pyrazine-furan biaryl system, which can critically influence binding site complementarity [1]. Furthermore, the carboxamide linker at the benzothiadiazole 5-position distinguishes this compound from its 4-sulfonamide analog (CAS 2034363-70-5), which introduces different hydrogen-bonding geometry and electronic character at the benzothiadiazole core [2]. These structural differences, even in the absence of published head-to-head biological comparisons, mandate compound-specific ordering for reproducible research and SAR campaigns.

Quantitative Differentiation Evidence for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Comparator-Anchored Data for Procurement Decisions


Furan Positional Isomerism: Furan-2-yl vs Furan-3-yl Attachment Distinguishes Electronic and Steric Profile

The target compound bears a furan-2-yl group at the pyrazine 3-position. Its closest structural analog, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034394-77-7), differs solely in the furan attachment point. This positional isomerism relocates the furan oxygen atom relative to the pyrazine ring, altering the molecular dipole moment and π-stacking potential [1]. Although no direct biological comparison is published, the furan-2-yl orientation places the oxygen atom in a position that can participate in intramolecular interactions or solvent-exposed contacts distinct from the furan-3-yl isomer. The ZINC database confirms identical molecular weight (337.36 Da) and molecular formula (C₁₆H₁₁N₅O₂S), but the topological polar surface area (tPSA) and logP values may diverge upon explicit computation for each isomer; the target compound's computed tPSA is 86 Ų and logP is 3.40 [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Linker Chemistry: 5-Carboxamide vs 4-Sulfonamide Benzothiadiazole Substitution

The target compound employs a carboxamide (-CONH-) linker at the benzothiadiazole 5-position connecting to the furan-pyrazine methylamine. The direct comparator is N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2034363-70-5), which replaces the carboxamide with a sulfonamide (-SO₂NH-) at the 4-position. Both the functional group (amide vs sulfonamide) and the substitution position (5- vs 4-) differ. Sulfonamides introduce a tetrahedral sulfur geometry and stronger H-bond acceptor capacity, while carboxamides present a planar, resonance-stabilized linkage [1]. The 5-carboxamide regioisomer positions the linker para to the thiadiazole sulfur, whereas the 4-sulfonamide places it ortho, affecting the benzothiadiazole electronic dipole and steric accessibility [1].

Medicinal Chemistry Chemical Biology Probe Development

Physicochemical Property Profile: Drug-Likeness and CNS Permeability Potential

The target compound's computed physicochemical properties place it within favorable drug-like chemical space. Its logP of 3.40 indicates balanced lipophilicity (Lipinski's rule of five threshold: ≤5), while tPSA of 86 Ų falls below the 90 Ų cutoff often associated with blood-brain barrier penetration [1]. Compared to the broader benzothiadiazole chemical class, which spans logP values from ~1.5 to >5.0, this compound occupies an intermediate lipophilicity range that may favor both solubility and membrane permeability [2]. The absence of H-bond donors (donor count = 0) differentiates it from many benzothiadiazole derivatives bearing free amine or hydroxyl groups, potentially reducing promiscuous binding [1].

ADME Drug Design Computational Chemistry

Benzothiadiazole Core Electronic Properties: Electron-Acceptor Character for Target Engagement

The benzo[c][1,2,5]thiadiazole core is a well-established electron-deficient heterocycle with a calculated electron affinity that supports π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in kinase ATP-binding pockets [1]. In the context of kinase inhibitor design, benzothiadiazole derivatives have been validated as SHP2 phosphatase inhibitors (IC₅₀ values in the low micromolar range for optimized analogs) and as VEGFR-2 inhibitor scaffolds [1]. While no direct enzymatic data exist for the target compound, the core's intrinsic electron-acceptor character differentiates it from electron-rich heterocycles (e.g., indole, benzofuran) that may engage different binding modes. The 2,1,3-benzothiadiazole isomer specifically positions both nitrogen atoms adjacent to the sulfur, maximizing the electron-withdrawing effect compared to the 1,2,3-thiadiazole variant .

Molecular Recognition Kinase Inhibition Photophysics

Best Research and Industrial Application Scenarios for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Evidence-Derived Use Cases


Kinase Inhibitor Screening Libraries for Oncology Drug Discovery

The compound's benzothiadiazole core and furan-pyrazine substituent pattern align with known kinase inhibitor pharmacophores, as evidenced by class-level benzothiadiazole VEGFR-2 and SHP2 inhibitor data [1]. Its computed logP (3.40) and tPSA (86 Ų) support inclusion in focused kinase screening libraries, where the furan-2-yl (vs furan-3-yl) orientation may confer differential selectivity. Procurement of this specific CAS number ensures retrieval of the correct positional isomer for reproducible screening results [2].

Chemical Biology Probe Development Targeting CNS Proteins

With zero H-bond donors and a tPSA below 90 Ų, the compound's physicochemical profile is consistent with blood-brain barrier permeability [1]. The carboxamide linker at the 5-position provides a synthetically tractable handle for further derivatization, distinguishing it from the less CNS-favorable 4-sulfonamide analog. Researchers designing brain-penetrant probes should prioritize this compound over analogs with higher tPSA or additional H-bond donors [2].

Structure-Activity Relationship (SAR) Expansion Around Furan-Pyrazine-Benzothiadiazole Hybrids

The compound serves as a key intermediate scaffold for SAR studies exploring the impact of furan positional isomerism (2-yl vs 3-yl) and linker chemistry (5-carboxamide vs 4-sulfonamide) on biological activity. Its commercial availability from A2B Chem (catalog BJ40628, 95% purity) enables systematic analog generation and comparative biological evaluation, addressing a gap in published structure-activity data for this chemotype [1].

Quote Request

Request a Quote for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.